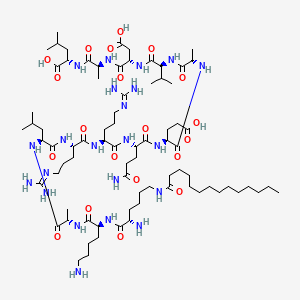
277302-47-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Abstracts Service number 277302-47-3 is known as Tuberoinfundibular Neuropeptide, also referred to as TIP-39. This compound is a neuropeptide and an agonist of the parathyroid hormone 2 receptor. It is composed of a sequence of amino acids and has a molecular formula of C202H325N61O54S .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tuberoinfundibular Neuropeptide involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of Tuberoinfundibular Neuropeptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions: Tuberoinfundibular Neuropeptide primarily undergoes hydrolysis reactions, where the peptide bonds are cleaved by water moleculesAdditionally, it can participate in oxidation reactions, where specific amino acid residues such as methionine and cysteine are oxidized .
Common Reagents and Conditions: Common reagents used in the hydrolysis of Tuberoinfundibular Neuropeptide include water and various proteolytic enzymes. Oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or molecular oxygen under controlled conditions .
Major Products Formed: The major products formed from the hydrolysis of Tuberoinfundibular Neuropeptide are smaller peptide fragments and individual amino acids. Oxidation reactions can result in the formation of sulfoxides or disulfides, depending on the specific amino acid residues involved .
科学的研究の応用
Tuberoinfundibular Neuropeptide has a wide range of scientific research applications. In the field of chemistry, it is used as a model peptide to study peptide synthesis and degradation mechanisms. In biology, it is studied for its role in neuroendocrine signaling and its effects on various physiological processes. In medicine, Tuberoinfundibular Neuropeptide is investigated for its potential therapeutic applications, particularly in the treatment of neuroendocrine disorders and pain management. Additionally, it has industrial applications in the development of peptide-based drugs and diagnostic tools .
作用機序
Tuberoinfundibular Neuropeptide exerts its effects by binding to the parathyroid hormone 2 receptor, a G protein-coupled receptor. Upon binding, it activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate levels. This activation triggers a cascade of intracellular signaling pathways that ultimately result in the modulation of gene expression and cellular responses. The molecular targets and pathways involved include the cyclic adenosine monophosphate-dependent protein kinase pathway and the calcium signaling pathway .
類似化合物との比較
Similar Compounds: Similar compounds to Tuberoinfundibular Neuropeptide include other neuropeptides such as vasoactive intestinal peptide, pituitary adenylate cyclase-activating polypeptide, and corticotropin-releasing hormone. These compounds share structural similarities and often act on similar receptors or signaling pathways .
Uniqueness: What sets Tuberoinfundibular Neuropeptide apart from other neuropeptides is its high specificity for the parathyroid hormone 2 receptor and its unique sequence of amino acids. This specificity allows it to selectively modulate neuroendocrine functions and pain perception, making it a valuable tool in both basic research and potential therapeutic applications .
特性
CAS番号 |
277302-47-3 |
|---|---|
分子式 |
C₂₀₂H₃₂₅N₆₁O₅₄S |
分子量 |
4504.20 |
配列 |
One Letter Code: SLALADDAAFRERARLLAALERRHWLNSYMHKLLVLDAP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)




![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B612446.png)
![(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B612450.png)



